9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]-
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Overview
Description
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]- is a complex organic compound with the molecular formula C({20})H({13})NO(_{4}) This compound is a derivative of anthraquinone, which is known for its applications in dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]- can be achieved through several synthetic routes. One common method involves the nitration of 1-hydroxyanthraquinone, followed by reduction to obtain the amino derivative. Another approach is the condensation of phthalic anhydride with p-aminophenol, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and reduction processes. The use of fixed-bed reactors for gas-phase oxidation and liquid-phase oxidation in stirred reactors are common techniques .
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reducing agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Substitution reagents: Halogenating agents, sulfonating agents.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthraquinones.
Scientific Research Applications
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biological stain and in fluorescence microscopy.
Medicine: Studied for its potential anticancer properties due to its ability to intercalate with DNA.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication. Additionally, it can interact with enzymes involved in oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-hydroxyanthraquinone: Another anthraquinone derivative with similar functional groups.
1-Amino-4-hydroxy-2-phenoxyanthraquinone: A closely related compound with a phenoxy group at the 2-position.
Uniqueness
The uniqueness of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidinyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
25177-16-6 |
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Molecular Formula |
C25H20N2O5 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C25H20N2O5/c26-23-19(32-15-9-7-14(8-10-15)13-27-11-3-6-20(27)29)12-18(28)21-22(23)25(31)17-5-2-1-4-16(17)24(21)30/h1-2,4-5,7-10,12,28H,3,6,11,13,26H2 |
InChI Key |
NCHYZOPWMDHYNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Origin of Product |
United States |
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